3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene
Overview
Description
3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene is an organic compound with the molecular formula C9H9BrCl2O2 It is a derivative of benzene, featuring bromomethyl, dichloro, and dimethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method includes:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amine groups.
Bromination: Introduction of bromine atoms to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using bromine or other brominating agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its substituents.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst like iron or aluminum bromide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromomethyl group.
Scientific Research Applications
3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to various biological effects. The dichloro and dimethoxy groups can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-2,4-dichlorobenzene: Lacks the methoxy groups, which can affect its reactivity and applications.
3-(Bromomethyl)-2,4-dimethoxybenzene: Lacks the chlorine atoms, which can influence its chemical properties and biological activity.
3-(Bromomethyl)-1,5-dimethoxybenzene: Lacks the chlorine atoms and has a different substitution pattern, affecting its overall behavior.
Properties
IUPAC Name |
3-(bromomethyl)-2,4-dichloro-1,5-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2O2/c1-13-6-3-7(14-2)9(12)5(4-10)8(6)11/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJPTOKPOUDFGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)CBr)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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